N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDYL]-2-(1H-INDOL-3-YL)ACETAMIDE is a complex organic compound that features a combination of indole and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDYL]-2-(1H-INDOL-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. The 3,4-dimethoxybenzyl group is often used as a protective group to enhance solubility and stability during the synthesis . The final coupling of these intermediates is achieved through a series of reactions, including amide bond formation under specific conditions such as elevated temperatures and the presence of catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDYL]-2-(1H-INDOL-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDYL]-2-(1H-INDOL-3-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDYL]-2-(1H-INDOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to proteins or enzymes, thereby modulating their activity. For instance, it may inhibit bacterial cell division by targeting key functional proteins involved in this process .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDYL]-2-(1H-INDOL-3-YL)ACETAMIDE stands out due to its unique combination of indole and piperidine moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H29N3O3 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C24H29N3O3/c1-29-22-8-7-17(13-23(22)30-2)16-27-11-9-19(10-12-27)26-24(28)14-18-15-25-21-6-4-3-5-20(18)21/h3-8,13,15,19,25H,9-12,14,16H2,1-2H3,(H,26,28) |
InChI Key |
COKVXHXTGGOBEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CC3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
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